

Copper(II) Nitrate Hydrate: A Technical Guide on Chemical Properties and Structure

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Compound of Interest

Compound Name: Copper(II) nitrate hydrate

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Abstract: Copper(II) nitrate, an inorganic compound with the formula $\text{Cu}(\text{NO}_3)_2$, is a versatile chemical reagent that exists in several hydrated forms. The hydrates, typically blue, hygroscopic crystalline solids, are the most common forms encountered in laboratory and industrial settings.^[1] This document provides an in-depth examination of the chemical properties, structural characteristics, and key experimental protocols associated with **copper(II) nitrate hydrate**. It serves as a comprehensive resource for professionals in research and development who utilize this compound in various applications, from organic synthesis to the preparation of advanced materials.

Chemical and Physical Properties

Copper(II) nitrate hydrates are characterized by their blue crystalline appearance and high solubility in water and ethanol.^{[2][3]} The degree of hydration significantly influences the physical properties of the compound. The most common hydrates include the hemipentahydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 2.5\text{H}_2\text{O}$), trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$), and hexahydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$).^[1] Anhydrous copper(II) nitrate is a blue-green solid that sublimes in a vacuum at 150–200 °C.^{[1][4]}

Quantitative Data Summary

The key physical and chemical properties of various forms of copper(II) nitrate are summarized in the table below for easy comparison.

Property	Anhydrous	Hemipentahydrate	Trihydrate	Hexahydrate
Formula	$\text{Cu}(\text{NO}_3)_2$	$\text{Cu}(\text{NO}_3)_2 \cdot 2.5\text{H}_2\text{O}$	$\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$	$\text{Cu}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$
Molar Mass	187.56 g/mol [1] [2]	232.59 g/mol [1]	241.60 g/mol [1]	-
Appearance	Blue-green crystals[1]	Blue crystals[1]	Blue crystals[1]	Blue crystals[1]
Density	3.05 g/cm ³ [1]	-	2.32 g/cm ³ [1][2]	2.07 g/cm ³ [1]
Melting Point	114 °C[1]	-	114.5 °C (decomposes)[3]	26.4 °C (decomposes)[1]
Boiling Point	Sublimes at 150-200°C	Decomposes	170 °C (decomposes)[1]	Decomposes
Solubility (Water)	-	-	381 g/100 mL (40 °C)[1]	243.7 g/100 mL (80 °C)[1]

Structure and Coordination Chemistry

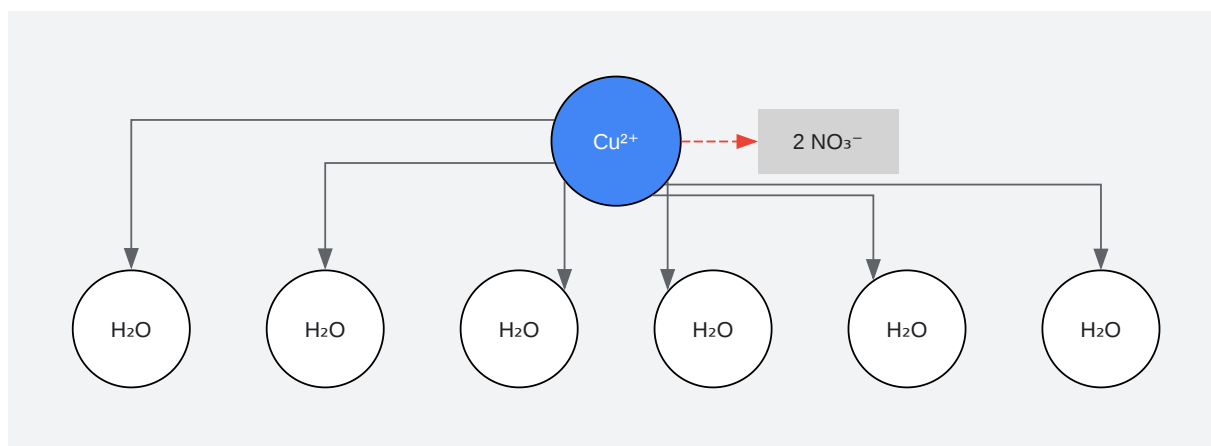
The structure of copper(II) nitrate is defined by the coordination geometry of the copper(II) ion, which is typically octahedral. The specific coordination environment varies with the degree of hydration.

Hydrated Forms

In aqueous solutions, copper(II) nitrate exists as the aqua complex $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$, which imparts the characteristic blue color to the solution.[1] This complex exhibits a d^9 electronic configuration, leading to rapid ligand exchange.[1]

- Hemipentahydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 2.5\text{H}_2\text{O}$): X-ray structural analysis has shown that in this form, the copper(II) ion is coordinated to two water molecules. The remaining water is held in the crystal lattice by hydrogen bonds.[5] The crystalline structure features octahedral Cu(II) centers surrounded by water molecules and nitrate anions.[6]

- Trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$): This is one of the most common commercially available hydrates.
- Hexahydrate ([--INVALID-LINK--2](#)): In this structure, the copper(II) ion is octahedrally coordinated to six water molecules, forming the hexaaquacopper(II) cation. The nitrate ions are not directly bonded to the copper center but are present as counter-ions in the crystal lattice.^[1] Unusually for many octahedral $\text{Cu}(\text{II})$ complexes, the typical Jahn-Teller distortion is reportedly not observed in the crystal structure of the hexahydrate.^[1]



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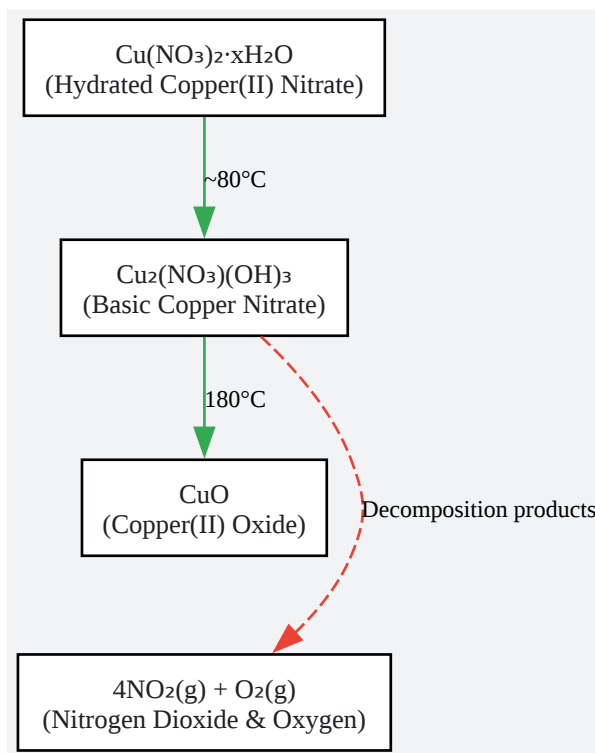
Caption: Coordination of the $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$ complex.

Reactivity and Applications

Thermal Decomposition

Attempting to dehydrate **copper(II) nitrate hydrate** by heating does not yield the anhydrous salt. Instead, it leads to decomposition. At approximately 80°C , the hydrates convert to basic copper nitrate ($\text{Cu}_2(\text{NO}_3)(\text{OH})_3$), which further decomposes to black copper(II) oxide (CuO) at 180°C .^[1] This decomposition reaction is a viable laboratory method for generating nitrogen dioxide and subsequently, nitric acid.^{[1][7]}

The overall decomposition is as follows: $2\text{Cu}(\text{NO}_3)_2(\text{s}) \rightarrow 2\text{CuO}(\text{s}) + 4\text{NO}_2(\text{g}) + \text{O}_2(\text{g})$ [1][6][7]



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Caption: Thermal decomposition pathway of **copper(II) nitrate hydrate**.

Use in Organic Synthesis

Copper(II) nitrate is a valuable reagent in organic chemistry.

- Nitration of Aromatic Compounds: In combination with acetic anhydride, it is an effective reagent for the nitration of aromatic compounds, a reaction known as the Menke nitration. [1][6]
- Claycop Reagent: Hydrated copper nitrate adsorbed onto clay produces a reagent called "Claycop." This blue-colored slurry is used for various oxidative transformations, such as the oxidation of thiols to disulfides and the conversion of dithioacetals to carbonyls. [1][4][6]

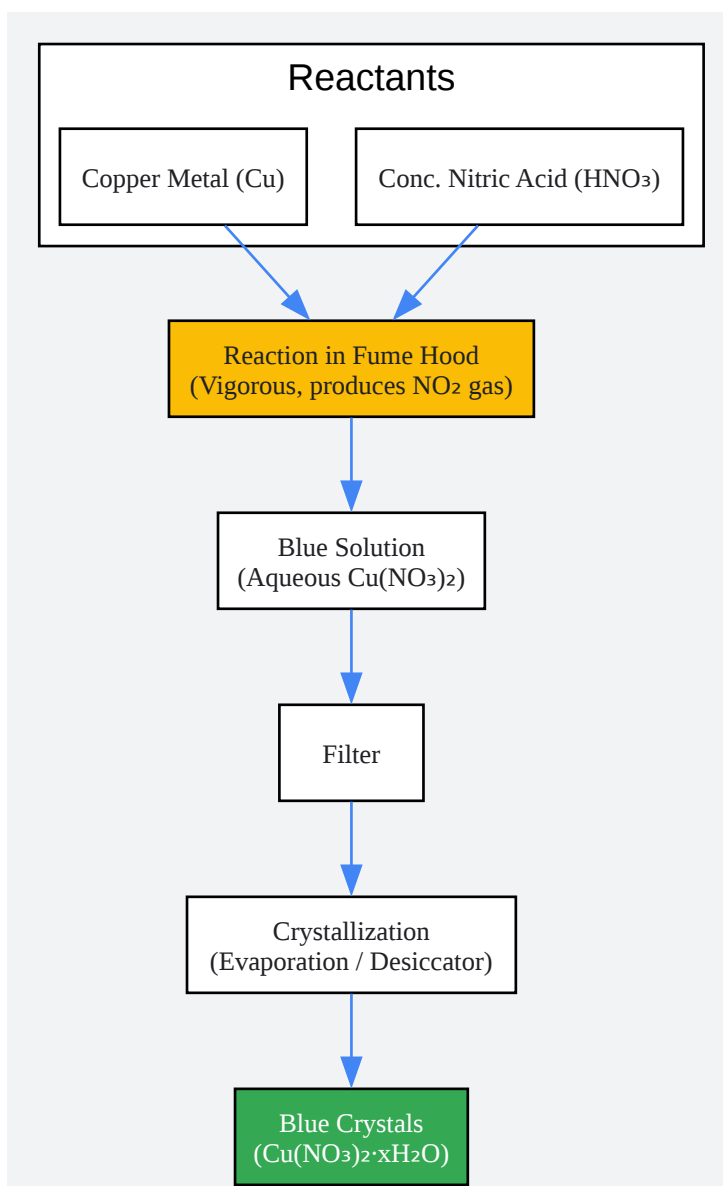
Experimental Protocols

Synthesis of Copper(II) Nitrate Hydrate

Method 1: From Copper Metal and Nitric Acid

This is the most common laboratory synthesis method.

- Objective: To synthesize **copper(II) nitrate hydrate** by reacting copper metal with nitric acid.
- Materials: Copper metal (turnings or wire), concentrated nitric acid (HNO₃).
- Procedure:
 - Place copper metal in a flask, preferably within a fume hood due to the evolution of toxic nitrogen dioxide gas.
 - Carefully add concentrated nitric acid to the copper. The reaction is vigorous.
 - The reaction produces copper(II) nitrate, water, and nitrogen dioxide gas, as shown by the equation: $\text{Cu(s)} + 4\text{HNO}_3\text{(aq)} \rightarrow \text{Cu(NO}_3)_2\text{(aq)} + 2\text{NO}_2\text{(g)} + 2\text{H}_2\text{O(l)}$.^{[1][7]}
 - Once the reaction ceases, the resulting blue solution is filtered to remove any unreacted copper.
 - The solution is then carefully evaporated or left in a desiccator to crystallize, yielding blue crystals of **copper(II) nitrate hydrate**.^[7] Gentle heating should be avoided as it can cause decomposition.^[7]



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Caption: Workflow for the synthesis of **copper(II) nitrate hydrate**.

Method 2: From Copper(II) Sulfate and Calcium Nitrate

- Objective: To synthesize copper(II) nitrate via a precipitation reaction.
- Materials: Concentrated solutions of copper(II) sulfate (CuSO₄) and calcium nitrate (Ca(NO₃)₂).
- Procedure:

- Mix concentrated aqueous solutions of copper(II) sulfate and calcium nitrate.
- Insoluble calcium sulfate (CaSO_4) will precipitate out of the solution.
- The reaction is: $\text{CuSO}_4(\text{aq}) + \text{Ca}(\text{NO}_3)_2(\text{aq}) \rightarrow \text{Cu}(\text{NO}_3)_2(\text{aq}) + \text{CaSO}_4(\text{s})$.^[7]
- Filter the mixture to remove the precipitated calcium sulfate. Vacuum filtration is recommended.^[7]
- The remaining blue filtrate, containing soluble copper(II) nitrate, is collected and crystallized as described in Method 1.

Qualitative and Quantitative Analysis

Protocol 1: Qualitative Identification

- Objective: To confirm the presence of Cu^{2+} and NO_3^- ions in a sample.
- Procedure for Cu^{2+} :
 - Flame Test: Introduce a small amount of the salt into a non-luminous flame. A blue or green flame confirms the presence of copper.^{[7][8]}
 - Precipitation Test: To an aqueous solution of the salt, add potassium ferrocyanide solution. The formation of a chocolate-brown precipitate confirms the presence of Cu^{2+} ions.^[8]
- Procedure for NO_3^- (Brown Ring Test):
 - Dissolve the salt in water in a test tube.
 - Add an equal volume of freshly prepared iron(II) sulfate (FeSO_4) solution.
 - Carefully incline the test tube and add concentrated sulfuric acid (H_2SO_4) down the side to form a separate layer at the bottom.
 - The formation of a brown ring at the junction of the two liquid layers confirms the presence of the nitrate anion.^[9]

Protocol 2: Assay Determination (Iodometric Titration)

- Objective: To determine the purity or concentration of copper(II) nitrate.
- Principle: Cu^{2+} ions oxidize iodide ions (I^-) to iodine (I_2), which is then titrated with a standard solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) using starch as an indicator.
- Procedure Outline:
 - Accurately weigh a sample of **copper(II) nitrate hydrate** and dissolve it in deionized water.
 - Acidify the solution slightly with dilute sulfuric acid.
 - Add an excess of potassium iodide (KI) solution. The Cu^{2+} will oxidize the I^- to I_2 , forming a brownish solution and a precipitate of copper(I) iodide (CuI). The reaction is: $2\text{Cu}^{2+} + 4\text{I}^- \rightarrow 2\text{CuI}(\text{s}) + \text{I}_2(\text{aq})$.
 - Titrate the liberated iodine with a standardized sodium thiosulfate solution.
 - As the brown color of the iodine fades to a pale yellow, add a few drops of starch indicator solution, which will turn the solution deep blue/black.
 - Continue the titration dropwise until the blue color disappears. This is the endpoint. The reaction is: $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$.
 - The concentration of Cu^{2+} in the original sample can be calculated from the volume and concentration of the sodium thiosulfate solution used. This method is a standard for determining copper content with high accuracy.

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